Aureonitol

Descripción general

Descripción

Aureonitol es un producto natural derivado de hongos, específicamente del género Chaetomium. Es un derivado de tetrahidrofurano conocido por sus propiedades antivirales, particularmente contra los virus de la influenza. El compuesto ha llamado la atención debido a su capacidad para inhibir la replicación de los virus de la influenza A y B al dirigirse a la glicoproteína de superficie hemaglutinina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de (-)-aureonitol implica una alilación intramolecular estereoselectiva para introducir la triada estereoquímica en el anillo de tetrahidrofurano. Este método confirma la configuración absoluta (2S,3R,4S) de los centros estereogénicos . El proceso de síntesis es complejo, requiriendo un control preciso de las condiciones de reacción para lograr la estereoquímica deseada.

Métodos de producción industrial: La producción industrial de aureonitol se basa principalmente en la fermentación del hongo Chaetomium globosum. El compuesto se aísla de los productos fermentados en estado líquido y sólido del hongo. Las estructuras de los compuestos aislados se determinan mediante análisis espectroscópico .

Análisis De Reacciones Químicas

Tipos de reacciones: Aureonitol experimenta varias reacciones químicas, incluidas las reacciones de cicloadición. Estas reacciones se centran principalmente en la funcionalización del compuesto y la exploración de sus actividades biológicas.

Reactivos y condiciones comunes: La síntesis de nuevos heterodímeros como aureochaeglobosins implica el uso de reactivos y condiciones específicas que facilitan las reacciones de cicloadición. Estas reacciones se llevan a cabo bajo condiciones controladas para asegurar la formación de los productos deseados.

Productos principales formados: Uno de los productos notables que se forman a partir de las reacciones químicas de this compound son las aureochaeglobosins, que exhiben actividades citotóxicas significativas.

Aplicaciones Científicas De Investigación

Antiviral Properties

Mechanism of Action Against Influenza Virus

Aureonitol has been shown to inhibit the replication of both influenza A and B viruses. Research indicates that it is particularly effective against the H3N2 strain of influenza A, with an effective concentration (EC50) of approximately 100 nM. The compound exhibits low cytotoxicity (CC50 value of 1426 μM), making it a promising candidate for antiviral drug development .

Molecular modeling studies reveal that this compound binds to the sialic acid binding site of hemagglutinin, a crucial glycoprotein on the surface of the influenza virus. This interaction forms hydrogen bonds with conserved residues, impairing virus adsorption and hemagglutination, which are essential steps in viral infection .

Potential for Broader Antiviral Applications

The antiviral potential of this compound extends beyond influenza. Fungi are recognized as a rich source of bioactive compounds with antiviral properties, and this compound's efficacy suggests it could be explored for other viral targets as well. The exploration of endophytic fungi and marine fungi continues to yield novel compounds that may serve as antiviral agents .

Anticancer Applications

Cytotoxic Effects on Cancer Cells

This compound derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain derivatives isolated from Chaetomium globosum exhibited notable activity against MDA-MB-231 breast cancer cells . The structural uniqueness of this compound contributes to its bioactivity, making it a subject of interest for further anticancer research.

Case Studies and Research Findings

- Study on Aureochaeglobosins : Derivatives of this compound were isolated from Chaetomium globosum and tested against MDA-MB-231 cells, showing promising cytotoxic effects .

- Endophytic Fungi Research : Investigations into endophytic fungi have revealed that compounds related to this compound can inhibit tumor growth in vivo without significant toxicity to major organs, highlighting their therapeutic potential in cancer treatment .

Summary Table of this compound Applications

Mecanismo De Acción

Aureonitol ejerce sus efectos antivirales al dirigirse a la glicoproteína de superficie hemaglutinina de los virus de la influenza. Esta interacción inhibe la actividad de hemaglutinación del virus, evitando así su adsorción y replicación . Los estudios de modelado molecular han demostrado que this compound se acopla en el sitio de unión al ácido siálico de la hemaglutinina, formando puentes de hidrógeno con residuos altamente conservados .

Compuestos similares:

- Elatumenol A-F

- Ésteres de ácido orsellínico (Elatumona A y B)

- Aureochaeglobosins

Comparación: this compound es único entre sus compuestos similares debido a su actividad antiviral específica contra los virus de la influenza. Si bien otros compuestos como el elatumenol y los ésteres de ácido orsellínico también exhiben actividades biológicas, la capacidad de this compound para inhibir la hemaglutinación y la adsorción del virus lo distingue . Además, la baja citotoxicidad y la alta eficacia de this compound lo convierten en un candidato más favorable para el desarrollo de fármacos antivirales .

Comparación Con Compuestos Similares

- Elatumenol A-F

- Orsellinic acid esters (Elatumone A and B)

- Aureochaeglobosins

Comparison: Aureonitol is unique among its similar compounds due to its specific antiviral activity against influenza viruses. While other compounds like elatumenol and orsellinic acid esters also exhibit biological activities, this compound’s ability to inhibit hemagglutination and virus adsorption sets it apart . Additionally, this compound’s low cytotoxicity and high efficacy make it a more favorable candidate for antiviral drug development .

Actividad Biológica

Aureonitol, a natural product derived from fungi, specifically a tetrahydrofuran derivative, has garnered attention for its biological activity, particularly in the context of antiviral properties. This article delves into the various studies that highlight the compound's mechanisms of action, efficacy against viruses, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique tetrahydrofuran ring structure. Its molecular formula is , and it has been shown to possess low cytotoxicity, making it a candidate for further pharmacological exploration. The compound exhibits an effective concentration (EC50) of 100 nM against influenza A(H3N2) with a cytotoxic concentration (CC50) of 1426 μM, yielding a selectivity index that indicates a favorable safety profile for antiviral applications .

This compound's antiviral activity primarily targets the influenza virus by inhibiting hemagglutination and impairing viral adsorption to host cells. Studies have demonstrated that this compound binds to the sialic acid binding site of the hemagglutinin protein on the virus surface, which is crucial for viral entry into host cells. This interaction prevents the virus from effectively attaching and subsequently entering the host cells .

Efficacy Against Influenza Viruses

Research has shown that this compound is effective against both influenza A and B viruses. Notably, it demonstrated significant antiviral efficacy in vitro:

- Influenza A(H3N2) : EC50 of 100 nM

- Influenza B : Similar inhibitory effects observed

The compound's ability to inhibit hemagglutination was confirmed through various assays, indicating its potential as a therapeutic agent against influenza infections .

Data Table: Summary of Biological Activity

| Parameter | Value |

|---|---|

| Chemical Structure | Tetrahydrofuran |

| Molecular Formula | C10H18O4 |

| EC50 (Influenza A H3N2) | 100 nM |

| CC50 | 1426 μM |

| Selectivity Index | 14.26 |

Case Studies and Research Findings

Several studies have focused on this compound's biological activity:

- Antiviral Mechanisms : A study published in PLOS ONE detailed how this compound inhibits influenza replication by targeting hemagglutinin. The docking studies indicated that this compound forms hydrogen bonds with conserved residues within the binding site, suggesting a strong interaction that could be exploited for drug design .

- Comparative Analysis : In comparative studies with other antiviral agents, this compound showed superior efficacy in preventing viral entry compared to conventional neuraminidase inhibitors. This positions this compound as a promising candidate for further development in antiviral therapies .

- Potential for Broader Applications : Beyond influenza, preliminary findings suggest that derivatives of this compound may exhibit anti-inflammatory properties. For instance, analogues of this compound have been shown to attenuate inflammatory mediators such as nitric oxide and interleukins in vitro, indicating potential applications in treating neuroinflammatory conditions .

Propiedades

IUPAC Name |

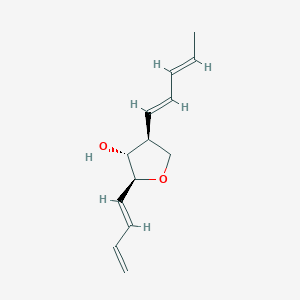

(2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-5-7-8-11-10-15-12(13(11)14)9-6-4-2/h3-9,11-14H,2,10H2,1H3/b5-3+,8-7+,9-6+/t11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLKTHCXEMHTIQ-DBCNHVMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC1COC(C1O)C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/[C@H]1CO[C@H]([C@@H]1O)/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601038840 | |

| Record name | Aureonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71774-51-1 | |

| Record name | Aureonitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aureonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUREONITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F04FI61S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.